Dichlorosilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket.

Applications De Recherche Scientifique

Semiconductor Manufacturing

Dichlorosilane in Silicon Production

this compound is primarily utilized in the production of high-purity silicon for semiconductor applications. It serves as a precursor in chemical vapor deposition (CVD) processes, where it decomposes to deposit silicon onto substrates. This method is crucial for creating thin films used in integrated circuits and photovoltaic cells.

Case Study: Solar Cell Grade Silicon

A notable application involves the production of solar cell-grade silicon from this compound. The process typically includes the thermal decomposition of this compound at elevated temperatures, yielding high-purity silicon and hydrochloric acid as a by-product. Research indicates that optimizing reaction conditions can enhance yield and purity levels significantly .

Chemical Synthesis

Synthesis of Silicones and Siloxanes

this compound is instrumental in synthesizing silicones and siloxanes, which are used in various applications ranging from sealants to lubricants. The compound undergoes hydrolysis to form silanol groups, which can further polymerize to produce silicone polymers.

Data Table: Key Reactions Involving this compound

| Reaction Type | Product(s) | Conditions |

|---|---|---|

| Hydrolysis | Silanol | Water presence |

| Thermal Decomposition | Silicon + HCl | High temperatures (≥ 1000°C) |

| Reaction with Alcohols | Siloxanes | Presence of alcohol |

Environmental Monitoring

Gas Chromatography for Analysis

this compound's applications extend to environmental monitoring, where it is analyzed using gas chromatography to detect by-products during semiconductor manufacturing processes. This analytical technique ensures compliance with safety and environmental regulations by monitoring emissions and waste products .

Material Science

Thin Film Deposition

In material science, this compound is employed for depositing silicon nitride films through plasma-enhanced atomic layer deposition (PEALD). The ability to form conformal coatings on complex geometries makes it valuable for microelectronics and MEMS (Micro-Electro-Mechanical Systems) applications.

Case Study: Silicon Nitride Thin Films

Research has shown that using this compound as a precursor for silicon nitride films allows for controlled growth at lower temperatures (<400°C). This is particularly beneficial for applications requiring precise layer thickness and uniformity on nanoscale features .

Safety Considerations

Chemical Hazards

While this compound is essential in various applications, it poses safety hazards due to its flammability and potential health risks upon exposure. Proper handling protocols and environmental assessments are vital to mitigate these risks during its use in industrial settings .

Propriétés

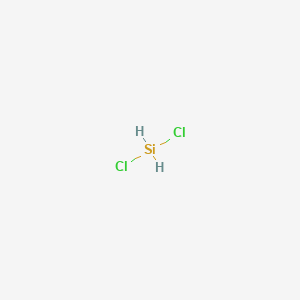

Formule moléculaire |

Cl2H2Si SiH2Cl2 |

|---|---|

Poids moléculaire |

101.00 g/mol |

Nom IUPAC |

dichlorosilane |

InChI |

InChI=1S/Cl2H2Si/c1-3-2/h3H2 |

Clé InChI |

MROCJMGDEKINLD-UHFFFAOYSA-N |

SMILES |

[SiH2](Cl)Cl |

SMILES canonique |

[SiH2](Cl)Cl |

Point d'ébullition |

8 °C |

Point d'éclair |

-28 °C c.c. |

melting_point |

-122 °C |

Description physique |

Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket. Gas or Vapor; Liquid A flammable and poisonous gas, with a strong repulsive odor; [CAMEO] Vapor density = 3.48 (heavier than air); [Burke, p. 101] COLOURLESS GAS WITH CHARACTERISTIC ODOUR. |

Solubilité |

Solubility in water: reaction |

Densité de vapeur |

Relative vapor density (air = 1): 3.48 |

Pression de vapeur |

Vapor pressure, kPa at 20 °C: 163.6 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.